molecular formula C5H12N2O2 B3224367 (S)-methyl 1-aminopropan-2-ylcarbamate CAS No. 1229025-89-1

(S)-methyl 1-aminopropan-2-ylcarbamate

Cat. No.: B3224367
CAS No.: 1229025-89-1
M. Wt: 132.16
InChI Key: VAYYLOQTRPJVAQ-BYPYZUCNSA-N
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Description

(S)-methyl 1-aminopropan-2-ylcarbamate is a chiral compound with the molecular formula C5H11NO2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 1-aminopropan-2-ylcarbamate can be achieved through several methods. One common approach involves the reaction of (S)-1-aminopropan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of a three-component coupling reaction, where amines, carbon dioxide, and halides react in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, making it efficient and practical for industrial applications .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-aminopropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce primary or secondary amines .

Scientific Research Applications

(S)-methyl 1-aminopropan-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 1-aminopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate derivative with similar chemical properties.

    Ethyl carbamate: Another carbamate compound with a different alkyl group.

    N-methylcarbamate: A related compound with a methyl group attached to the nitrogen atom.

Uniqueness

(S)-methyl 1-aminopropan-2-ylcarbamate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[(2S)-1-aminopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-4(3-6)7-5(8)9-2/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYYLOQTRPJVAQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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